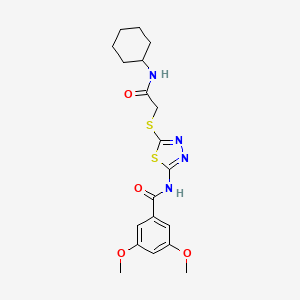

1-(1-(2-Propenyl)cyclohexyl)methanol

Descripción general

Descripción

The compound "1-(1-(2-Propenyl)cyclohexyl)methanol" is not directly mentioned in the provided papers, but the papers discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar cyclohexyl methanol derivatives.

Synthesis Analysis

The synthesis of cyclohexyl methanol derivatives can be achieved through various methods. For instance, the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine–cerium(IV) ammonium nitrate in alcohols can yield alkyl phenyl ethers and phenoxyalkanol derivatives . Additionally, a Prins-type cyclization reaction catalyzed by hafnium triflate has been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol .

Molecular Structure Analysis

The molecular structure of cyclohexyl methanol derivatives can be complex, with various substituents affecting the overall conformation and stability. For example, in the case of 2,3-dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate, the mean planes of the substituted cyclohexa-2,5-dien-1-one and phenyl rings are nearly parallel, indicating a specific spatial arrangement that could be relevant for "1-(1-(2-Propenyl)cyclohexyl)methanol" as well .

Chemical Reactions Analysis

Cyclohexyl methanol derivatives can undergo various chemical reactions. The photo-Nazarov cyclization of 1-cyclohexenyl(phenyl)methanone, for example, involves trapping of 2-oxyallyl intermediates by olefins, leading to different cycloadditions and ene-type additions . These reactions are indicative of the reactivity of cyclohexyl methanol derivatives under photochemical conditions, which could be extrapolated to "1-(1-(2-Propenyl)cyclohexyl)methanol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl methanol derivatives can be influenced by their molecular structure. The crystal and molecular structures of inclusion compounds, as well as their thermal analysis, provide information about the stability and decomposition of these compounds . The crystal packing in these structures is often stabilized by hydrogen bonding, which is an important consideration for understanding the properties of "1-(1-(2-Propenyl)cyclohexyl)methanol" .

Propiedades

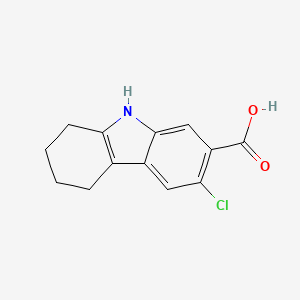

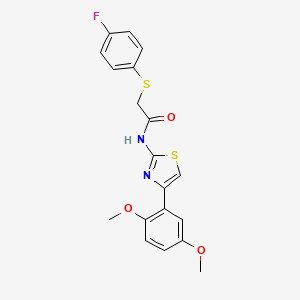

IUPAC Name |

(1-prop-2-enylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,11H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIDQZUNEQIBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-Propenyl)cyclohexyl)methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)

![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)

![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)

![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)